molecular formula C6H6N4S B080078 4-Hydrazinothieno[2,3-d]pyrimidine CAS No. 14080-58-1

4-Hydrazinothieno[2,3-d]pyrimidine

Cat. No. B080078
CAS RN: 14080-58-1
M. Wt: 166.21 g/mol
InChI Key: PKZQIIZQFUXJNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-hydrazinopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines involves reacting 2-methylthio-thieno[2.3-d]pyrimidin-4(3H)-ones with heterocyclic secondary amines, ethanolamine, and hydrazine to give derivatives with a basic substituent in position 2. These reactions can lead to the formation of various substituted phthalazinyl- and pyrazolyl-pyridothienopyrimidine derivatives through reactivity towards a variety of carbon electrophiles and active methylene reagents (Gaber et al., 2005).

Molecular Structure Analysis

Molecular structure analysis and characterization techniques, including IR, NMR, 2D NMR, and mass spectral data, play a crucial role in elucidating the structures of synthesized 4-hydrazinothieno[2,3-d]pyrimidine derivatives. These analyses confirm the molecular structures and the presence of the hydrazino group attached to the thienopyrimidine core (Al-Taisan et al., 2010).

Chemical Reactions and Properties

4-Hydrazinothieno[2,3-d]pyrimidine undergoes various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. These reactions include cyclization with formic acid to yield thieno[2.3-d]-1,2,4-triazolo[4.3-a]pyrimidine derivatives and reactions with hydrazonoyl halides to synthesize triazolino[4,3-a]pyrimidines, pyrazolo[3,4-d]pyridazines, and isoxazolo[3,4-d]pyridazines (Sauter & Deinhammer, 1974); (Abdelhamid & Al-Atoom, 2006).

Physical Properties Analysis

Physical properties such as crystal structure and molecular packing of 4-hydrazinothieno[2,3-d]pyrimidine derivatives can be determined through X-ray crystallography. These studies reveal the intermolecular interactions within the crystal lattice, providing insights into the compound's stability and reactivity (Altowyan et al., 2023).

Chemical Properties Analysis

The chemical properties of 4-hydrazinothieno[2,3-d]pyrimidine and its derivatives include reactivity towards electrophilic and nucleophilic agents, which is critical for the synthesis of various biologically active compounds. Electrophilic substitution reactions at the lactam nitrogen and cyclization reactions are among the key transformations utilized in the synthesis of novel derivatives with potential biological activities (Robba, Touzot, & El-Kashef, 1980).

Scientific Research Applications

  • Antimicrobial Activity : Derivatives of 4-Hydrazinothieno[2,3-d]pyrimidine have shown pronounced antimicrobial properties. For instance, specific compounds synthesized using this molecule exhibited notable antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006).

  • Potential Antibacterial Agents : Syntheses of various novel derivatives of 4-Hydrazinothieno[2,3-d]pyrimidine, including triazolo and tetrazolo systems, have been reported for their potential use as antibacterial agents (Dave & Shah, 2002).

  • Chemical Synthesis and Structural Analysis : Studies have been conducted on the synthesis and molecular structure analysis of various derivatives, including thieno and furo derivatives. These derivatives are useful for understanding chemical equilibriums and investigating different molecular interactions (Sirakanyan et al., 2016).

  • Antifungal Activities : Certain derivatives of 4-Hydrazinothieno[2,3-d]pyrimidine have been synthesized and evaluated for their antifungal activities, showing promise in agricultural applications (Konno et al., 1989).

  • Anticancer Activity : Some derivatives, particularly 4-morpholinothieno[3,2-d]pyrimidine derivatives, have been synthesized and tested for their cytotoxic activities against various cancer cell lines, indicating their potential in cancer therapy (Song et al., 2014).

  • Synthesis of New Heterocyclic Compounds : The molecule has been used as a substrate for synthesizing new heterocyclic compounds with potential biological activities. These compounds include various derivatives with potential as xanthine oxidase inhibitors and other medicinal properties (Nagamatsu et al., 2007).

Safety And Hazards

The safety data sheet for 4-Hydrazinothieno[2,3-d]pyrimidine suggests that it should be used only outdoors or in a well-ventilated area. It also advises avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

thieno[2,3-d]pyrimidin-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c7-10-5-4-1-2-11-6(4)9-3-8-5/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZQIIZQFUXJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC(=C21)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353074
Record name 4-hydrazinothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinothieno[2,3-d]pyrimidine

CAS RN

14080-58-1
Record name 4-hydrazinothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydrazinothieno[2,3-d]pyrimidine
Reactant of Route 2
4-Hydrazinothieno[2,3-d]pyrimidine

Citations

For This Compound
23
Citations
AS Aly, ABA El-Gazzar… - Phosphorus, Sulfur, and …, 2007 - Taylor & Francis
Polynuclear thieno[2,3-d]pyrimidone derivatives had been synthesized by an intermolecular reaction of 2-hydrazino-thieno[2,3-d]pyrimidin-4-one (1) with each of the aliphatic acids, and …
Number of citations: 18 www.tandfonline.com
K Gajda, V Astakhina, K Ejsmont, D Kolomeitsev… - Journal of Molecular …, 2015 - Elsevier
The chemistry of thiophenes, pyrimidines, triazolopyrimidines and benzothiophenes has drawn much attention because of their biological activities. Their interesting properties are …
Number of citations: 3 www.sciencedirect.com
CJ Shishoo, MB Devani, GV Ullas… - Journal of …, 1981 - Wiley Online Library
4‐Hydrazinothieno[2,3‐d]pyrimidines were cyclized with triethyl orthoformate and formic acid to give 1,2,4‐triazolo[4,3‐c]thieno[3,2‐e]pyrimidines and 1,2,4‐triazolo[2,3‐c]thieno[3,2‐e]…
Number of citations: 114 onlinelibrary.wiley.com
HY Son, YH Song - Journal of the Korean Chemical Society, 2010 - koreascience.kr
The heterocyclic compounds containing 1, 2, 4-triazole moiety continue to attract considerable interest because of their broad biological activities such as antifungal, bactericidal, …
Number of citations: 4 koreascience.kr
SV Vlasov, AV Borisov, SM Kovalenko, VP Chernykh… - 2014 - dspace.nuph.edu.ua
Cyclization 4-hydrazinothieno[2,3-d]pyrimidines with 1,1'-carbonyldiimidazole was proposed as the novel and highly effective approach for synthesis of the series of thieno[3,2-e][1,2,4]…
Number of citations: 3 dspace.nuph.edu.ua
T Horiuchi, Y Takeda, N Haginoya… - Chemical and …, 2011 - jstage.jst.go.jp
The design, synthesis, and evaluation of novel thieno [2, 3-d] pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitors are described. In continuing our …
Number of citations: 44 www.jstage.jst.go.jp
T Horiuchi, M Nagata, M Kitagawa, K Akahane… - Bioorganic & medicinal …, 2009 - Elsevier
The design, synthesis and evaluation of novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitor are described. Focusing on the …
Number of citations: 89 www.sciencedirect.com
SM Kim, SW Lee, YH Song - Bulletin of the Korean Chemical …, 2014 - koreascience.kr
The interleukin-6 (IL-6) as a pro-inflammatory cytokine with TNF-α and IL-8 plays a central role in the induction of inflammation as well as in the continuation of a chronic inflammatory …
Number of citations: 7 koreascience.kr
VP Litvinov - Advances in heterocyclic chemistry, 2006 - Elsevier
Publisher Summary The chapter analyzes the results of studies on the synthesis, chemical transformations, and biological activities of thienopyrimidines. The known approaches to the …
Number of citations: 63 www.sciencedirect.com
R Kamal, V Kumar, R Kumar - Chemistry–An Asian Journal, 2016 - Wiley Online Library
The organic chemistry of hypervalent organoiodine compounds has been an area of unprecedented development. This surge in interest in the use of hypervalent iodine compounds has …
Number of citations: 28 onlinelibrary.wiley.com

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